

3-Sulfo-glycodeoxycholic acid-d4 disodium CAS number and supplier

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Compound of Interest

Compound Name: 3-Sulfo-glycodeoxycholic acid-d4disodium

Cat. No.: B106119

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Technical Guide: 3-Sulfo-glycodeoxycholic acid-d4 disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium, a deuterated and sulfated bile acid analog. This document covers its chemical identity, sourcing, and key biological pathways, offering valuable information for researchers in metabolic diseases, toxicology, and drug development.

Chemical Identity and Suppliers

CAS Number: A specific CAS number for 3-Sulfo-glycodeoxycholic acid-d4 disodium is not readily available in public databases. However, the CAS number for the non-deuterated form, 3-Sulfo-glycodeoxycholic Acid Disodium Salt, is 66874-10-0. The deuterated form is typically used as an internal standard in mass spectrometry-based analyses.

Suppliers: Several chemical suppliers offer 3-Sulfo-glycodeoxycholic acid-d4 disodium and its unlabeled counterpart. Researchers are advised to request a certificate of analysis to ensure the quality and purity of the compound. Potential suppliers include:

- Sigma-Aldrich

- MedChemExpress
- CliniSciences

Quantitative Data

Property	Value	Source
CAS Number (unlabeled)	66874-10-0	N/A
Molecular Formula (d4)	C ₂₆ H ₃₇ D ₄ NNa ₂ O ₈ S	N/A
Purity	Typically >95%	Supplier Dependent
Storage	-20°C	Supplier Dependent

Experimental Protocols

General Synthesis of Sulfated Bile Acids

While a specific protocol for the synthesis of 3-Sulfo-glycodeoxycholic acid-d4 disodium is not publicly available, a general method for the sulfation of bile acids can be adapted. This typically involves the protection of other hydroxyl groups, followed by sulfation of the desired hydroxyl group using a sulfating agent, and subsequent deprotection.

A representative procedure for the synthesis of 7- and 12-monosulfates of bile acids involves the following steps^[1]:

- **Protection of Hydroxyl Groups:** Protect the hydroxyl groups that are not intended for sulfation using appropriate protecting groups.
- **Sulfation:** React the protected bile acid with a sulfur trioxide-amine complex (e.g., sulfur trioxide-triethylamine) in a suitable solvent like pyridine. The reaction is typically carried out overnight.
- **Isolation:** Isolate the sulfated product, often by precipitation as a salt (e.g., p-toluidinium salt).
- **Deprotection:** Remove the protecting groups to yield the desired sulfated bile acid.

- **Conjugation (for glycine conjugates):** The sulfated bile acid can be conjugated with a glycine ester (e.g., ethyl glycinate) in the presence of a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a solvent such as boiling chloroform[1].
- **Hydrolysis and Salt Formation:** Hydrolyze the ester and form the disodium salt.

The deuterated (d4) version would be synthesized from the corresponding deuterated glycodeoxycholic acid.

In Vivo Bile Acid Infusion in Rats

Studies investigating the physiological effects of sulfated bile acids often employ in vivo infusion models in rodents. A general procedure for bile duct ligation and subsequent analysis in rats is as follows[2]:

- **Animal Model:** Male Sprague-Dawley rats are commonly used.
- **Surgical Procedure:** Under anesthesia, a midline incision is made, and the common bile duct is located and ligated.
- **Post-Operative Care:** Animals are monitored for recovery and provided with appropriate post-operative care.
- **Sample Collection:** At specified time points, blood, urine, and tissue samples (e.g., liver, small intestine) are collected for analysis[2][3].
- **Analysis:** Bile acid profiles in the collected samples are analyzed, typically by LC-MS/MS, to determine the concentrations of various bile acid species, including their sulfated and conjugated forms[4][5].

In Vitro Intestinal Barrier Model

The Caco-2 cell line is a widely used in vitro model to study intestinal transport and barrier function of various compounds, including bile acids. A general protocol involves[6][7][8][9]:

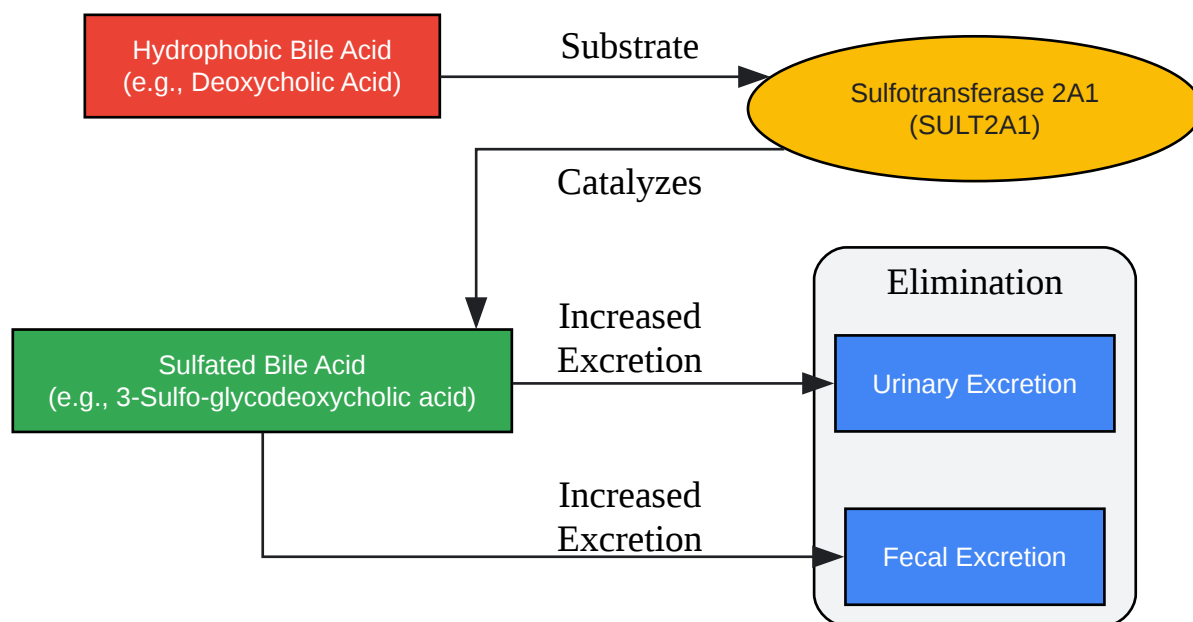
- **Cell Culture:** Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer with well-developed tight junctions.

- **Treatment:** The Caco-2 cell monolayers are then exposed to the bile acid of interest (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium) in the apical or basolateral compartment.
- **Transport Studies:** Samples are collected from both compartments at various time points to determine the rate and extent of transport across the cell monolayer.
- **Barrier Integrity:** The integrity of the cell monolayer is monitored throughout the experiment by measuring transepithelial electrical resistance (TEER).
- **Analysis:** The concentration of the bile acid in the collected samples is quantified using analytical methods like LC-MS/MS.

Signaling Pathways and Logical Relationships

Bile Acid Detoxification Pathway

Sulfation is a key detoxification pathway for bile acids, particularly the more hydrophobic and potentially toxic ones. This process increases their water solubility, facilitating their elimination from the body.

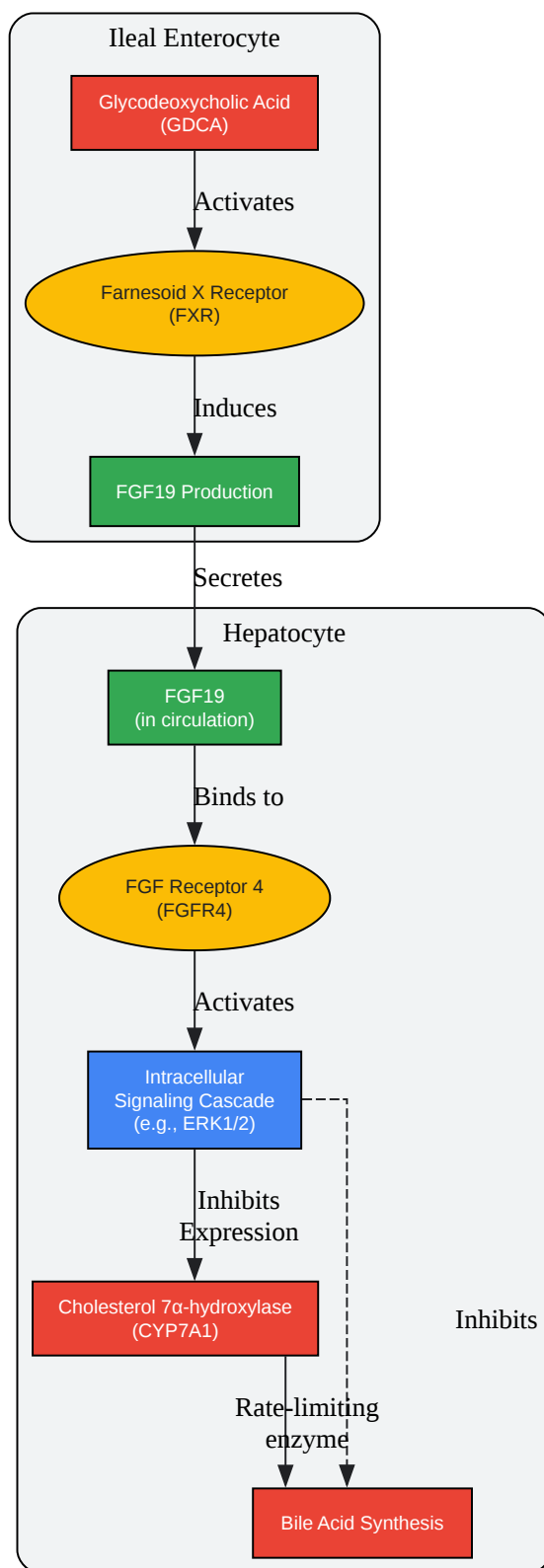


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Caption: Bile acid sulfation pathway in the liver.

FGF19 Signaling Pathway in Bile Acid Homeostasis

Glycodeoxycholic acid (GDCA) plays a role in the negative feedback regulation of bile acid synthesis through the activation of the Fibroblast Growth Factor 19 (FGF19) signaling pathway.



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Caption: FGF19-mediated regulation of bile acid synthesis.

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